![molecular formula C16H16N4O2 B2499986 N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide CAS No. 339102-45-3](/img/structure/B2499986.png)
N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide is a chemical entity that appears to be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the type of chemistry involved in the synthesis and potential reactivity of such compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of various starting materials in the presence of catalysts or under specific conditions such as microwave irradiation or conventional heating methods. For instance, the synthesis of β-keto Weinreb amides and unsymmetrical ketones can be achieved using a highly reactive reagent like N-methoxy-N-methylcyanoformamide, which is prepared from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole . Similarly, novel indolin-2-one analogs have been synthesized under microwave irradiation, indicating that the synthesis of complex molecules can be facilitated by advanced techniques .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is characterized by the presence of various functional groups and substitution patterns that can influence their reactivity and biological activity. For example, the presence of a cyano group and methoxy substituents in the pyridine ring, as seen in the title compound, is a common feature in many biologically active molecules. The indolin-2-one analogs mentioned in the papers also contain various substituents that contribute to their potential as anticancer agents .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored through their interactions with different reagents and conditions. The formation of β-keto Weinreb amides from lithium enolates using a reactive reagent like N-methoxy-N-methylcyanoformamide demonstrates the potential for complex transformations . Additionally, the synthesis of substituted derivatives of benzothiazole compounds through reactions with arylamines, heterylamines, phenols, and compounds containing active methylene groups showcases the versatility of these heterocyclic frameworks in chemical reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide are not detailed in the provided papers, the properties of related compounds can be inferred. Heterocyclic compounds often exhibit a range of physical properties such as solubility, melting points, and stability, which are influenced by their molecular structure. The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of certain functional groups, and the ability to form stable intermediates, are crucial for their application in synthesis and potential biological activities .
Applications De Recherche Scientifique
Chemical Synthesis and Pharmaceutical Implications
- Novel synthesis methods for omeprazole, a proton pump inhibitor chemically described as (5-methoxy-2-[[(4-metboxy-3,5dimethylpyridinyl) methyl] sulfinyl]-l-benzimidazole), have been explored, providing insights into pharmaceutical impurities and the development of proton pump inhibitors. The synthesis involves various steps leading to the formation of pharmaceutical impurities which can serve as standard impurities for further studies (Saini et al., 2019).
Environmental Toxicology and Pollutant Treatment
- Redox mediators in the treatment of organic pollutants using oxidoreductive enzymes have been reviewed. This approach has shown promise in the degradation or transformation of recalcitrant compounds present in industrial wastewater. Enzymes like laccases, peroxidases, and others, when used in combination with redox mediators, can significantly enhance the degradation efficiency of pollutants (Husain & Husain, 2007).
Biochemical Aspects and Pigment Production
- Betalains, which are vacuolar pigments, have been studied for their chemistry and biochemistry. They are composed of betalamic acid and serve as chemosystematic markers in certain plant families. The review provides a comprehensive overview of betalain structures, their synthesis, ecophysiological factors affecting their production, and their health benefits. This information may be relevant for understanding the biological significance and potential applications of structurally similar compounds (Khan & Giridhar, 2015).
Propriétés
IUPAC Name |
N'-(3-cyano-4-methoxypyridin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12-3-5-13(6-4-12)10-22-20-11-19-16-14(9-17)15(21-2)7-8-18-16/h3-8,11H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDSKDNWCCAVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC=NC2=NC=CC(=C2C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

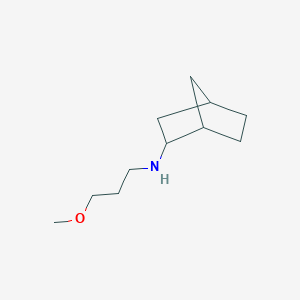

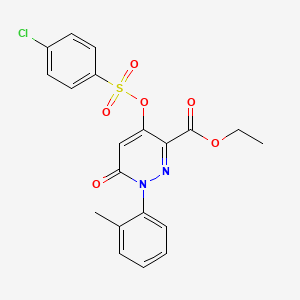
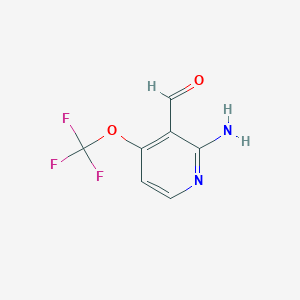

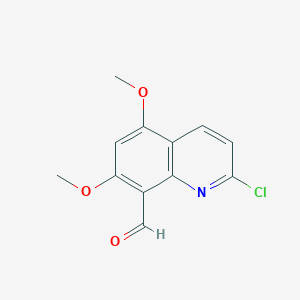
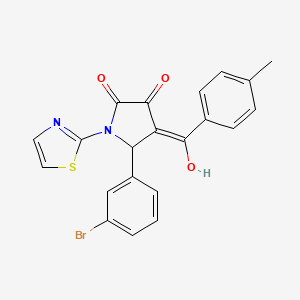
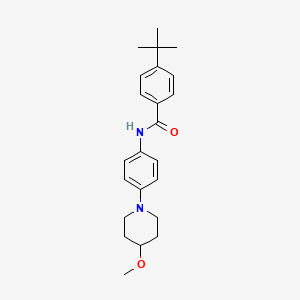
![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)
![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)
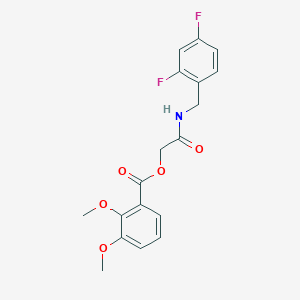
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)